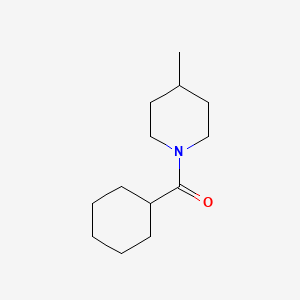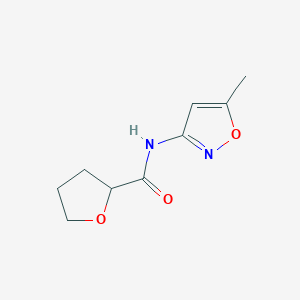![molecular formula C15H15N3O2S B11041245 (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11041245.png)
(2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide is a complex organic molecule featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide typically involves multi-step organic reactions:
Formation of the Thiazolopyrimidine Core: This step often starts with the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Ylidene Formation: The next step involves the formation of the ylidene group through a condensation reaction with an appropriate aldehyde or ketone.
Acetamide Introduction: Finally, the acetamide group is introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in pharmacological research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Ylideneacetamides: Compounds with similar ylidene and acetamide groups but different core structures.
Uniqueness
What sets (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide apart is its specific combination of functional groups and structural features, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2E)-N-(4-methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-3-5-11(6-4-10)17-13(19)9-12-14(20)18-8-2-7-16-15(18)21-12/h3-6,9H,2,7-8H2,1H3,(H,17,19)/b12-9+ |
InChI Key |
XLZUFURRLDTOSG-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/2\C(=O)N3CCCN=C3S2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N3CCCN=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11041166.png)
![3-[(4-Methylphenyl)carbonyl]-1,2-benzoxazole-5,6-dicarbonitrile](/img/structure/B11041171.png)
![10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one](/img/structure/B11041176.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11041177.png)

![2,2,4,7-Tetramethyl-6-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11041183.png)

![2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11041194.png)
![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11041203.png)
![1-(furan-2-ylcarbonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11041210.png)
![N-Methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}prop-2-enamide](/img/structure/B11041212.png)


